BMS-466442

Asc-1 D-serine uptake IC50

BMS-466442 is the sole extensively characterized selective Asc-1 (SLC7A10) inhibitor with documented >1000-fold selectivity over LAT-2 and ASCT-2 (IC50 >10 µM) across >40 targets. Unlike transportable inhibitors such as ACPP, BMS-466442 is a non-substrate blocker ensuring unidirectional inhibition of D-serine clearance—eliminating hetero-exchange confounds in microdialysis and electrophysiology. For studies requiring unambiguous target engagement at Asc-1, no alternative compound provides the validated selectivity window (19.7–36.8 nM cellular IC50) and mutagenesis-confirmed binding site. Procure this gold-standard reference to avoid experimental confounds.

Molecular Formula C31H30N4O5
Molecular Weight 538.6 g/mol
Cat. No. B15606448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBMS-466442
Molecular FormulaC31H30N4O5
Molecular Weight538.6 g/mol
Structural Identifiers
InChIInChI=1S/C31H30N4O5/c1-38-28-14-23-13-26(33-25(23)16-29(28)40-19-22-11-7-4-8-12-22)30(36)34-27(31(37)39-2)15-24-18-35(20-32-24)17-21-9-5-3-6-10-21/h3-14,16,18,20,27,33H,15,17,19H2,1-2H3,(H,34,36)/t27-/m0/s1
InChIKeyUUCAHZCMRZOTNF-MHZLTWQESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BMS-466442: First-in-Class Selective Asc-1 Transporter Inhibitor for Neuroscience Research Procurement


BMS-466442 (Compound 1) is a synthetic small-molecule inhibitor of the alanine-serine-cysteine transporter-1 (Asc-1, SLC7A10), a neuronal transporter responsible for regulating synaptic D-serine and glycine levels [1]. It was disclosed by Bristol-Myers Squibb and characterized as the first selective Asc-1 inhibitor with nanomolar potency across multiple cellular systems [1]. The compound is supplied as a powder (≥98% HPLC purity) with molecular formula C₃₁H₃₀N₄O₅ and molecular weight 538.6 g/mol . Its primary application is in schizophrenia and cognition research, where NMDAR hypofunction is a core pathological hypothesis [1].

Procurement Alert: Why Generic Asc-1 Inhibitors Cannot Replace BMS-466442 in Mechanistic Studies


Asc-1 inhibitors are not interchangeable. The transporter field has yielded only a handful of tool compounds, each with distinct selectivity profiles, potencies, and mechanisms. BMS-466442 remains the only extensively characterized selective Asc-1 inhibitor with documented >1000-fold selectivity over the closely related transporters LAT-2 and ASCT-2 . Alternative agents such as S-methyl-L-cysteine (SMLC) lack target selectivity and exhibit micromolar potency that precludes unambiguous target assignment [1]. ACPP, while a structurally distinct Asc-1 inhibitor, shows ~20-fold weaker cellular potency and was observed to decrease rather than increase extracellular D-serine in microdialysis studies, a functional divergence incompatible with the therapeutic rationale of elevating synaptic D-serine [1]. Substituting any of these agents for BMS-466442 in a study designed around Asc-1 inhibition introduces confounds that invalidate target engagement conclusions.

BMS-466442 Differentiation Evidence: Quantitative Comparator Table for Scientific Procurement


Cellular Potency Comparison: BMS-466442 vs ACPP vs SMLC in Human Asc-1 Expressing Cells

BMS-466442 inhibits D-serine uptake in HEK293 cells stably expressing human Asc-1 with an IC50 of 36.8 ± 11.6 nM [1]. The structurally unrelated Asc-1 inhibitor ACPP, reported later by a separate group, shows an IC50 of 720 ± 130 nM in human Asc-1-expressing CHO cells [2]. This represents an approximately 20-fold potency advantage for BMS-466442. S-methyl-L-cysteine (SMLC), a commonly used non-selective Asc-1 inhibitor, exhibits significantly weaker inhibition with no precisely quantifiable nanomolar IC50 reported, functioning instead at high micromolar concentrations [2].

Asc-1 D-serine uptake IC50 HEK293 transporter inhibition

Primary Neuronal Culture Potency: BMS-466442 Demonstrates Enhanced Activity in Physiologically Relevant Systems

In primary rat embryonic cortical cultures, a system that preserves endogenous transporter expression and neuronal context, BMS-466442 inhibits D-serine uptake with an IC50 of 19.7 ± 6.7 nM [1]. By comparison, ACPP in rat primary neurons shows an IC50 of 890 ± 300 nM [2]. This represents a ~45-fold potency differential in favor of BMS-466442, which widens from the ~20-fold gap observed in recombinant cell lines, suggesting that BMS-466442's potency advantage may be amplified in native neuronal environments.

Primary neurons D-serine uptake IC50 rat cortical cultures Asc-1

Transporter Selectivity Profile: BMS-466442 vs SMLC and Broad-Panel Counter-Screening

BMS-466442 was counter-screened against >40 other targets including the closely related transporters LAT-2 and ASCT-2, showing IC50 values >10 µM for both [1]. This corresponds to >270-fold selectivity for Asc-1 over LAT-2 and ASCT-2 based on the HEK293 Asc-1 IC50. Tocris reports >1000-fold selectivity . In contrast, SMLC is a known inhibitor of multiple System A transporters and does not exhibit Asc-1 selectivity, confounding pharmacological interpretation in any experiment where it is used as an Asc-1 probe [2]. ACPP has not been subjected to similarly broad counter-screening against transporter families, leaving its selectivity profile incompletely defined.

Selectivity LAT-2 ASCT-2 counter-screening transporter selectivity

Mechanistic Class Differentiation: Non-Substrate Inhibition Confers Pharmacological Advantage over Transportable Inhibitors

BMS-466442 inhibits Asc-1 without itself being a competitive substrate for the transporter [1]. This was experimentally demonstrated: BMS-466442 blocked D-serine uptake but did not undergo Asc-1-mediated transport. In contrast, ACPP inhibits both influx and efflux of D-serine, functionally acting as a transportable blocker [2]. SMLC and D-isoleucine are also transportable substrates, making their net effect on D-serine concentration dependent on the balance of cis-inhibition and hetero-exchange [3]. The non-substrate character of BMS-466442 means its effect is a unidirectional blockade of Asc-1-mediated clearance, predictably elevating extracellular D-serine, whereas transportable inhibitors can paradoxically decrease extracellular D-serine by accelerating hetero-exchange-mediated efflux, as observed with ACPP in microdialysis [2].

non-competitive inhibition substrate efflux mechanism of action Asc-1

Binding Site Validation: Mutagenesis-Confirmed Interaction Provides Structural Confidence Lacking in Newer Inhibitors

The binding site of BMS-466442 on Asc-1 was experimentally mapped via site-directed mutagenesis, confirming direct interaction between transmembrane helices 6 and 10 [1]. This provides atomic-level validation of target engagement that is absent for both ACPP and SMLC, which have only been studied through computational docking without accompanying mutagenesis confirmation [2]. The mutagenesis data for BMS-466442 establish that the compound binds at the orthosteric site, competitively occupying the substrate binding pocket while also sterically blocking the conformational changes in TM helices required for transport [1].

mutagenesis binding site TM6 TM10 target engagement

BMS-466442: Validated Application Scenarios Stemming from Quantitative Differentiation Evidence


In Vitro Asc-1 Target Engagement Studies Requiring High-Potency Pharmacological Blockade

When complete pharmacological inhibition of Asc-1-mediated D-serine uptake is required in recombinant or primary neuronal culture systems, BMS-466442 is the appropriate tool. Its IC50 values of 19.7–36.8 nM across human recombinant cells and rat primary neurons [1] allow for near-complete transporter blockade at concentrations (100–500 nM) that remain below the threshold for off-target activity at LAT-2 or ASCT-2 (IC50 >10 µM) [1]. This concentration window cannot be achieved with ACPP, which requires low micromolar concentrations that approach its undefined selectivity limits [2].

D-Serine Elevation Studies for NMDAR Hypofunction Models (Schizophrenia / Cognition Research)

For experiments designed to test the hypothesis that Asc-1 inhibition elevates synaptic D-serine and enhances NMDAR function, only a non-substrate inhibitor such as BMS-466442 is mechanistically appropriate [1]. Transportable inhibitors like ACPP can paradoxically decrease extracellular D-serine via hetero-exchange-mediated efflux, as demonstrated by microdialysis [2]. BMS-466442's non-substrate character ensures unidirectional blockade of D-serine clearance, providing a predictable pharmacological tool for testing the NMDAR co-agonist hypothesis in slice electrophysiology or in vivo models [1].

Benchmarking Novel Asc-1 Inhibitors in Structure-Activity Relationship (SAR) Campaigns

BMS-466442 serves as the gold-standard reference compound for medicinal chemistry programs targeting Asc-1. Its mutagenesis-confirmed binding site between TM helices 6 and 10 [1] provides a structurally validated benchmark against which novel compounds can be compared in both potency and binding mode. The availability of SAR data from BMS-466442 analogues [1] further supports its use as a reference for interpreting the activity of new chemical matter.

Asc-1 Selectivity Profiling in Transporter Pharmacology Panels

When assembling a panel of transporter inhibitors for pharmacological profiling of novel compounds, BMS-466442 is the only Asc-1 inhibitor with documented broad selectivity data (>40 targets tested, IC50 >10 µM for LAT-2 and ASCT-2) [1]. Using non-selective agents such as SMLC in such panels generates ambiguous results that cannot distinguish Asc-1-mediated effects from System A transporter involvement [2]. Procurement of BMS-466442 for counter-screening ensures that Asc-1 activity can be definitively assigned or excluded.

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